4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds have been found to interact with genome polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HRV-14 and HRV-1A .
Mode of Action
It’s worth noting that similar compounds inhibit the respiratory chain via complex iii in the mitochondria . This inhibition disrupts the energy production of the cell, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the metabolic pathways of certain organisms . For instance, they can disrupt the catabolism of carbohydrates and proteins, leading to a disruption in energy production .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with some being metabolized in the liver .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazones with suitable aldehydes or ketones. One common method includes the reaction of 3-methylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methylphenyl groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
- 4-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
- 4-(3-nitrophenyl)-1-phenyl-1H-pyrazol-5-ylamine
Uniqueness
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-methylphenyl)-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAVNSQLUICEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.